molecular formula C32H34N2O2 B10870020 10-acetyl-3-(4-tert-butylphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-acetyl-3-(4-tert-butylphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10870020
M. Wt: 478.6 g/mol
InChI Key: IAXVOFZLLCBKQO-UHFFFAOYSA-N
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Description

10-acetyl-3-(4-tert-butylphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzodiazepines This compound is characterized by its unique structure, which includes multiple aromatic rings and a diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-acetyl-3-(4-tert-butylphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the diazepine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the diazepine ring.

    Substitution reactions: Introduction of the tert-butyl and methyl groups on the phenyl rings through electrophilic aromatic substitution reactions.

    Acetylation: The final step involves the acetylation of the nitrogen atom in the diazepine ring using acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

10-acetyl-3-(4-tert-butylphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen atoms or other functional groups on the aromatic rings.

Scientific Research Applications

10-acetyl-3-(4-tert-butylphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its ability to interact with specific receptors in the central nervous system.

    Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 10-acetyl-3-(4-tert-butylphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another member of the diazepine family, commonly used as an anxiolytic and sedative.

    Clonazepam: A compound with similar structural features, used as an anticonvulsant and anxiolytic.

Uniqueness

10-acetyl-3-(4-tert-butylphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern and the presence of both tert-butyl and methyl groups on the aromatic rings. This unique structure may confer distinct pharmacological properties and reactivity compared to other diazepine derivatives.

Properties

Molecular Formula

C32H34N2O2

Molecular Weight

478.6 g/mol

IUPAC Name

5-acetyl-9-(4-tert-butylphenyl)-6-(4-methylphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C32H34N2O2/c1-20-10-12-23(13-11-20)31-30-27(33-26-8-6-7-9-28(26)34(31)21(2)35)18-24(19-29(30)36)22-14-16-25(17-15-22)32(3,4)5/h6-17,24,31,33H,18-19H2,1-5H3

InChI Key

IAXVOFZLLCBKQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)C(C)(C)C)NC5=CC=CC=C5N2C(=O)C

Origin of Product

United States

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